(4',2-Difluorobiphenyl-3-yl)methanol
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Overview
Description
(4’,2-Difluorobiphenyl-3-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with two fluorine atoms attached at the 4’ and 2 positions and a methanol group attached at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’,2-Difluorobiphenyl-3-yl)methanol typically involves the difluoromethylation of biphenyl derivatives. One common method includes the reaction of a biphenyl precursor with difluoromethylating agents under specific conditions. For instance, the use of metal-based catalysts can facilitate the transfer of difluoromethyl groups to the biphenyl core .
Industrial Production Methods
Industrial production of (4’,2-Difluorobiphenyl-3-yl)methanol may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of reagents and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
(4’,2-Difluorobiphenyl-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different biphenyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the biphenyl core .
Scientific Research Applications
(4’,2-Difluorobiphenyl-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structural features.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4’,2-Difluorobiphenyl-3-yl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The methanol group can also participate in hydrogen bonding, further affecting the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobiphenyl: A biphenyl derivative with fluorine atoms at the 4 and 4’ positions.
2,2’-Difluorobiphenyl: A biphenyl derivative with fluorine atoms at the 2 and 2’ positions.
4-Fluorobiphenyl: A biphenyl derivative with a single fluorine atom at the 4 position.
Uniqueness
(4’,2-Difluorobiphenyl-3-yl)methanol is unique due to the specific positioning of the fluorine atoms and the methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
[2-fluoro-3-(4-fluorophenyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-16)13(12)15/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCSRZCWQJBMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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